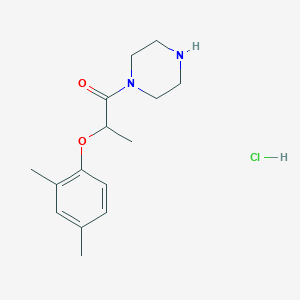
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
描述
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O2 and its molecular weight is 298.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, including antidepressant, anxiolytic, and antitumor properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₁₅H₂₃ClN₂O₂
- Molecular Weight : 298.81 g/mol
- CAS Number : 1333652-05-3
- Appearance : Powder
- Storage Conditions : Room temperature
The compound is believed to exert its biological effects primarily through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that derivatives of piperazine can modulate serotonergic and dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions.
Antidepressant Activity
A study investigating similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The compounds showed high affinity for serotonin receptors (5-HT1A) and moderate affinity for dopamine receptors (D2), suggesting that this compound may also exhibit such properties. The mechanism likely involves enhancing serotonergic and noradrenergic neurotransmission, as indicated by behavioral changes in depression models .
Anxiolytic Effects
In addition to antidepressant properties, piperazine derivatives have been noted for their anxiolytic effects. The modulation of serotonin receptor activity appears to play a critical role in reducing anxiety-like behaviors in preclinical studies .
Antitumor Activity
Preliminary research has indicated potential antitumor activity against human leukemic cell lines. Compounds structurally related to this compound were evaluated for their cytotoxic effects, showing IC50 values ranging from 1.6 to 8.0 μM against K562 and CEM cell lines . This suggests that the compound may possess antiproliferative properties worth further investigation.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT1A receptor modulation | |
| Anxiolytic | Serotonin pathway enhancement | |
| Antitumor | Cytotoxic effects on leukemia cells |
Study on Antidepressant-Like Properties
In a notable study, a related compound exhibited significant behavioral improvements in mice subjected to chronic stress models. The administration of the compound reversed biochemical changes associated with depression, demonstrating its potential as a therapeutic agent .
Evaluation of Antileukemic Activity
Another investigation focused on the synthesis of novel compounds similar to this compound. These compounds were tested for their ability to inhibit the growth of leukemic cells, with some derivatives showing promising results that warrant further exploration into their mechanisms and efficacy .
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCEHRUKSVMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















